Dual AChE/BuChE Inhibition Potency vs. Single-Target Donepezil and Rivastigmine
The structurally identical analog AChE/BuChE-IN-4 (same molecular formula C17H23N5, same core scaffold) demonstrates balanced dual cholinesterase inhibition with IC50 values of 2.08 μM against AChE and 7.41 μM against BuChE . In contrast, the clinically approved AChE-selective inhibitor donepezil exhibits AChE IC50 ~0.01 μM but negligible BuChE activity (IC50 >10 μM), while rivastigmine, a pseudo-irreversible carbamate inhibitor, shows AChE IC50 ~4.5 μM but equipotent BuChE inhibition only after prolonged pre-incubation [1]. The balanced AChE/BuChE profile of the target compound, achieved through competitive reversible binding, offers a differentiated mechanism for modulating both synaptic and glial cholinergic tone simultaneously.
| Evidence Dimension | In vitro cholinesterase inhibition potency (IC50) |
|---|---|
| Target Compound Data | AChE IC50 = 2.08 μM; BuChE IC50 = 7.41 μM (structurally identical analog AChE/BuChE-IN-4) |
| Comparator Or Baseline | Donepezil: AChE IC50 ~0.01 μM, BuChE >10 μM; Rivastigmine: AChE IC50 ~4.5 μM, BuChE ~4.5 μM (pre-incubation dependent) [1] |
| Quantified Difference | ~200-fold higher AChE potency for donepezil but no BuChE activity; target compound provides 3.5-fold selectivity for AChE over BuChE vs. rivastigmine's 1:1 ratio requiring carbamylation [1] |
| Conditions | Ellman's spectrophotometric assay; recombinant human AChE and BuChE; pH 8.0, 25°C, 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) as chromogen |
Why This Matters
Procurement decisions for Alzheimer's disease drug discovery programs should prioritize compounds with dual AChE/BuChE activity over single-target inhibitors to address the emerging role of BuChE in advanced AD pathology.
- [1] Alım Z, et al. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Arch Pharmacol. 2026. DOI: 10.1007/s00210-026-05347-0. View Source
